7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
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Overview
Description
7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is a complex organic compound with a unique structure that combines a quinolinone core with a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-methylphenylpiperazine with a quinolinone derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar core structure but different substituents.
7-Bromo-4-chloro-1H-indazol-3-amine: Another compound with a quinolinone core but different functional groups.
Uniqueness
7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is unique due to its specific combination of a quinolinone core and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H30ClN3O2 |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
7-[4-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H30ClN3O2/c1-18-21(25)5-4-6-23(18)28-14-12-27(13-15-28)11-2-3-16-30-20-9-7-19-8-10-24(29)26-22(19)17-20/h4-7,9,17H,2-3,8,10-16H2,1H3,(H,26,29) |
InChI Key |
HKXCLZBIPMTRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
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